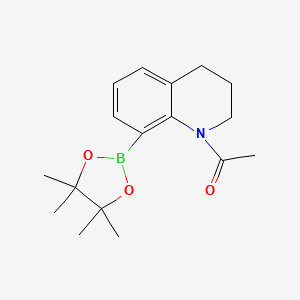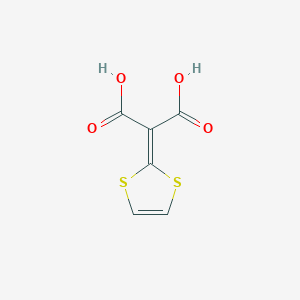
2-(1,3-Dithiol-2-ylidene)malonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dithiol-2-ylidene)malonic acid is an organic compound that features a unique structure with a dithiolane ring fused to a malonic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiol-2-ylidene)malonic acid typically involves the reaction of malonic acid derivatives with dithiolium salts. One common method includes the reaction of dialkyloxycarbonylketene dimercaptides with 1,1-dihalogenoethylene in an aprotic polar solvent . Another method involves the dehydration of corresponding 4-hydroxy-1,3-dithiolan-2-ylidene malonic esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production.
化学反应分析
Types of Reactions
2-(1,3-Dithiol-2-ylidene)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or dithiols .
科学研究应用
2-(1,3-Dithiol-2-ylidene)malonic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into organic thin film transistors for high-performance, ambient-stable, solution-processed n-channel devices.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including as a fungicide and in the treatment of hepatic diseases.
作用机制
The mechanism of action of 2-(1,3-Dithiol-2-ylidene)malonic acid involves its interaction with various molecular targets and pathways. For instance, in organic thin film transistors, the compound acts as an n-type semiconductor, facilitating electron transport through its conjugated system . In medicinal applications, it may interact with biological targets to exert its therapeutic effects .
相似化合物的比较
Similar Compounds
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester .
- 1,3-Dithiol-2-ylidene malonic esters .
Uniqueness
2-(1,3-Dithiol-2-ylidene)malonic acid is unique due to its specific structure, which combines a dithiolane ring with a malonic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, from organic synthesis to materials science and medicinal chemistry.
属性
分子式 |
C6H4O4S2 |
|---|---|
分子量 |
204.2 g/mol |
IUPAC 名称 |
2-(1,3-dithiol-2-ylidene)propanedioic acid |
InChI |
InChI=1S/C6H4O4S2/c7-4(8)3(5(9)10)6-11-1-2-12-6/h1-2H,(H,7,8)(H,9,10) |
InChI 键 |
ZVMYGRZQWCIAJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C(C(=O)O)C(=O)O)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


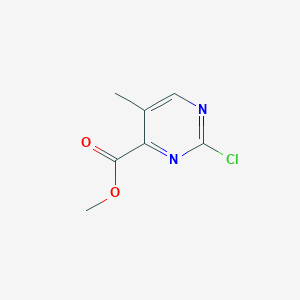
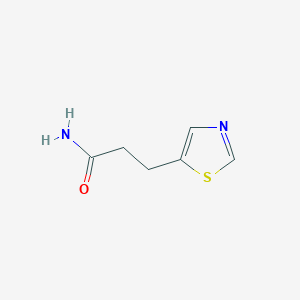

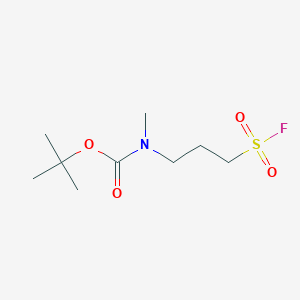
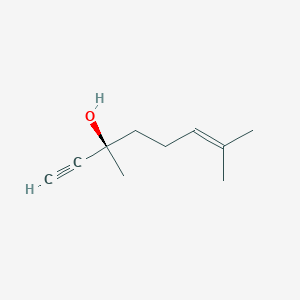
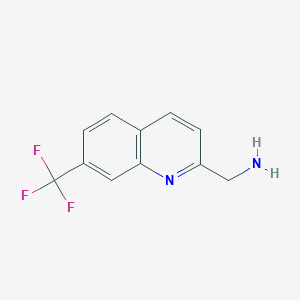
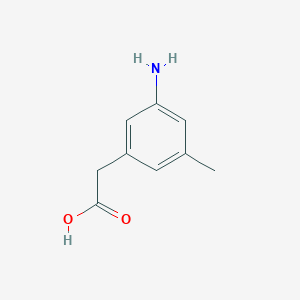
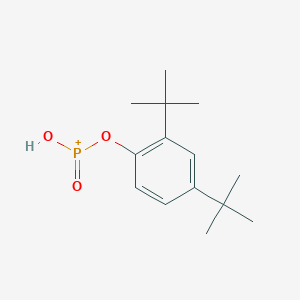
![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B12966695.png)
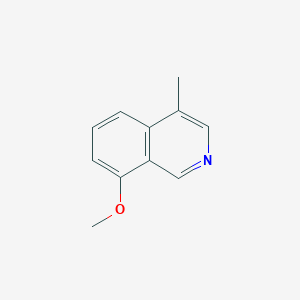
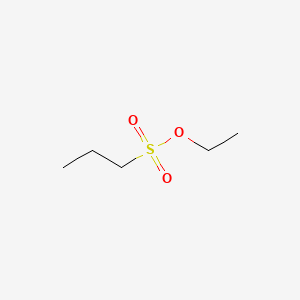
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
